

"1-(3-Bromo-4-hydroxyphenyl)ethanone" potential biological activities

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3-Bromo-4-hydroxyphenyl)ethanone
Cat. No.:	B157224

[Get Quote](#)

An In-Depth Technical Guide to the Potential Biological Activities of **1-(3-Bromo-4-hydroxyphenyl)ethanone**

Authored by: Gemini, Senior Application Scientist Abstract

Substituted phenolic compounds are a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, halogenated phenols have garnered significant attention for their enhanced biological activities. This technical guide provides a comprehensive exploration of **1-(3-Bromo-4-hydroxyphenyl)ethanone**, a brominated acetophenone derivative. While direct studies on this specific molecule are nascent, this paper synthesizes data from closely related bromophenol analogues to build a robust profile of its potential biological activities. We delve into its promising anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action, presenting relevant *in vitro* and *in vivo* data, and providing detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related chemical entities.

Introduction: The Chemical and Biological Context

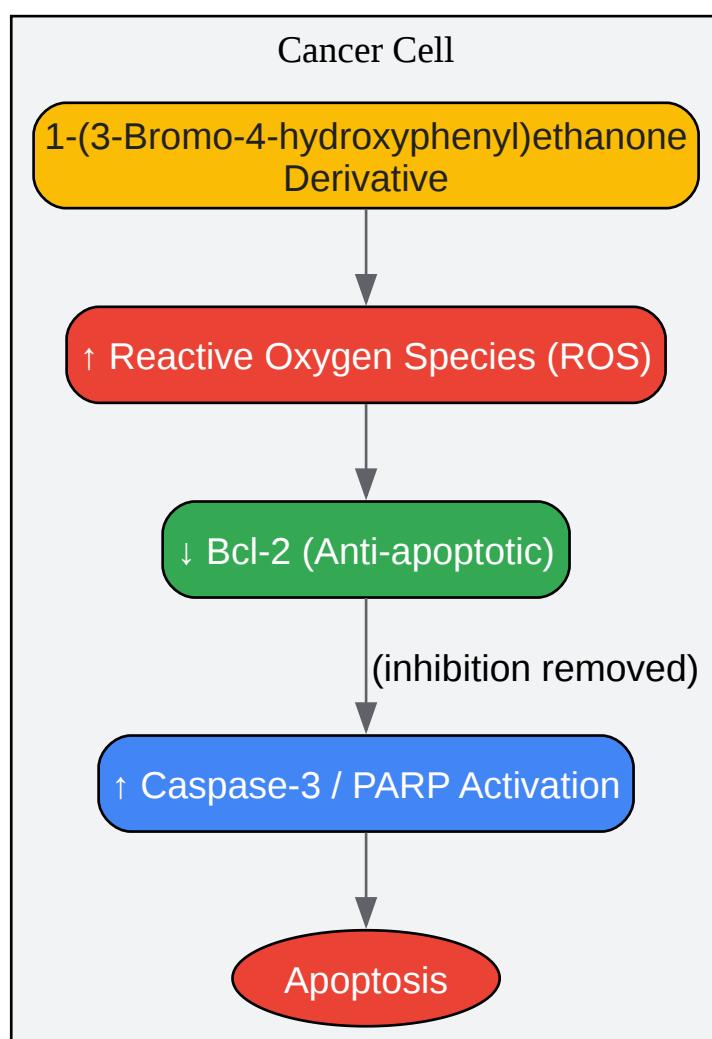
1-(3-Bromo-4-hydroxyphenyl)ethanone (CAS No: 1836-06-2) is an aromatic ketone with the molecular formula $C_8H_7BrO_2$.^{[1][2][3]} Its structure is characterized by a phenyl ring substituted with a hydroxyl group, an acetyl group, and a bromine atom. This unique combination of functional groups suggests a high potential for diverse biological interactions.

- **Phenolic Hydroxyl Group:** Phenolic compounds are well-established as potent antioxidants and modulators of various cellular signaling pathways.^[4] The hydroxyl group can donate a hydrogen atom to neutralize free radicals and can participate in hydrogen bonding with biological targets.
- **Bromine Atom:** The introduction of a halogen, such as bromine, into a pharmacophore is a common strategy in drug design.^{[5][6]} Halogenation can significantly enhance a molecule's lipophilicity, improving its ability to cross biological membranes.^{[5][7]} Furthermore, the bromine atom can form "halogen bonds," a type of non-covalent interaction with electron-donating atoms in protein binding pockets, which can increase ligand affinity and selectivity.^{[6][7][8]}

Given this structural framework, **1-(3-Bromo-4-hydroxyphenyl)ethanone** stands as a compelling candidate for investigation across multiple therapeutic areas.

Anticancer Potential: A Multi-Mechanistic Approach

Derivatives of bromophenol have demonstrated significant potential as a novel class of anticancer agents.^[4] Their efficacy stems from the ability to trigger cancer cell death and halt proliferation through several distinct mechanisms.


Primary Mechanisms of Action

2.1.1. Induction of ROS-Mediated Apoptosis

A primary mechanism by which bromophenol hybrids exert their anticancer effects is through the induction of apoptosis, or programmed cell death, mediated by Reactive Oxygen Species (ROS).^{[9][10]} Healthy cells maintain a balance of ROS, but many cancer cells exhibit a higher basal level of oxidative stress, making them more vulnerable to further ROS insults. Bromophenol derivatives can exploit this vulnerability.

The proposed pathway is as follows:

- The compound induces a surge in intracellular ROS levels within cancer cells.[9][10]
- This oxidative stress triggers the mitochondrial apoptotic pathway.
- The expression of the anti-apoptotic protein Bcl-2 is suppressed.[9][10]
- The reduction in Bcl-2 leads to the activation of executioner caspases, such as caspase-3, and Poly (ADP-ribose) polymerase (PARP).[9][10]
- This cascade culminates in DNA fragmentation and the morphological changes characteristic of apoptosis.[9][10]

[Click to download full resolution via product page](#)

Caption: ROS-mediated apoptotic pathway induced by bromophenol derivatives.

2.1.2. Cell Cycle Arrest

In addition to inducing apoptosis, certain bromophenol derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.^[4] Studies have shown that promising candidate compounds can cause cells to accumulate in the G0/G1 phase of the cell cycle, preventing them from entering the DNA synthesis (S) phase and thus inhibiting division.^{[9][10][11]}

2.1.3. Tubulin Polymerization Inhibition

Microtubules are critical components of the cellular cytoskeleton, essential for cell division. They are a well-validated target for anticancer drugs. Some brominated compounds have been shown to inhibit tubulin polymerization at micromolar concentrations, disrupting the microtubule network and leading to cell cycle arrest at the G2/M phase, followed by apoptosis.^[4]

Cytotoxicity Data

The cytotoxic activity of bromophenol derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Compound Type	Cancer Cell Line	IC ₅₀ (μM)	Reference
Bromophenol Hybrid (17a)	A549 (Lung)	5.21	[Marine Drugs, 2017] [9]
Bromophenol Hybrid (17a)	Bel7402 (Liver)	7.35	[Marine Drugs, 2017] [9]
Bromophenol Hybrid (17a)	HepG2 (Liver)	11.24	[Marine Drugs, 2017] [9]
Bromophenol Hybrid (17a)	HCT116 (Colon)	9.13	[Marine Drugs, 2017] [9]
Silyl Furan-2(5H)-one (3b)	HCT-116 (Colon)	7.3-21.3	[MDPI, 2018][12]
1,3,4-Thiadiazole (SCT-4)	MCF-7 (Breast)	~74% viability at 100μM	[MDPI, 2022][13]

Table 1: Cytotoxic activity of selected bromophenol derivatives and related compounds against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[10]

- Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Compound Treatment: Prepare a stock solution of **1-(3-Bromo-4-hydroxyphenyl)ethanone** in DMSO. Create a series of dilutions in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 μM). Include a vehicle control (DMSO) and an untreated control.
- Incubation: Incubate the plates for 24, 48, or 72 hours.

- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

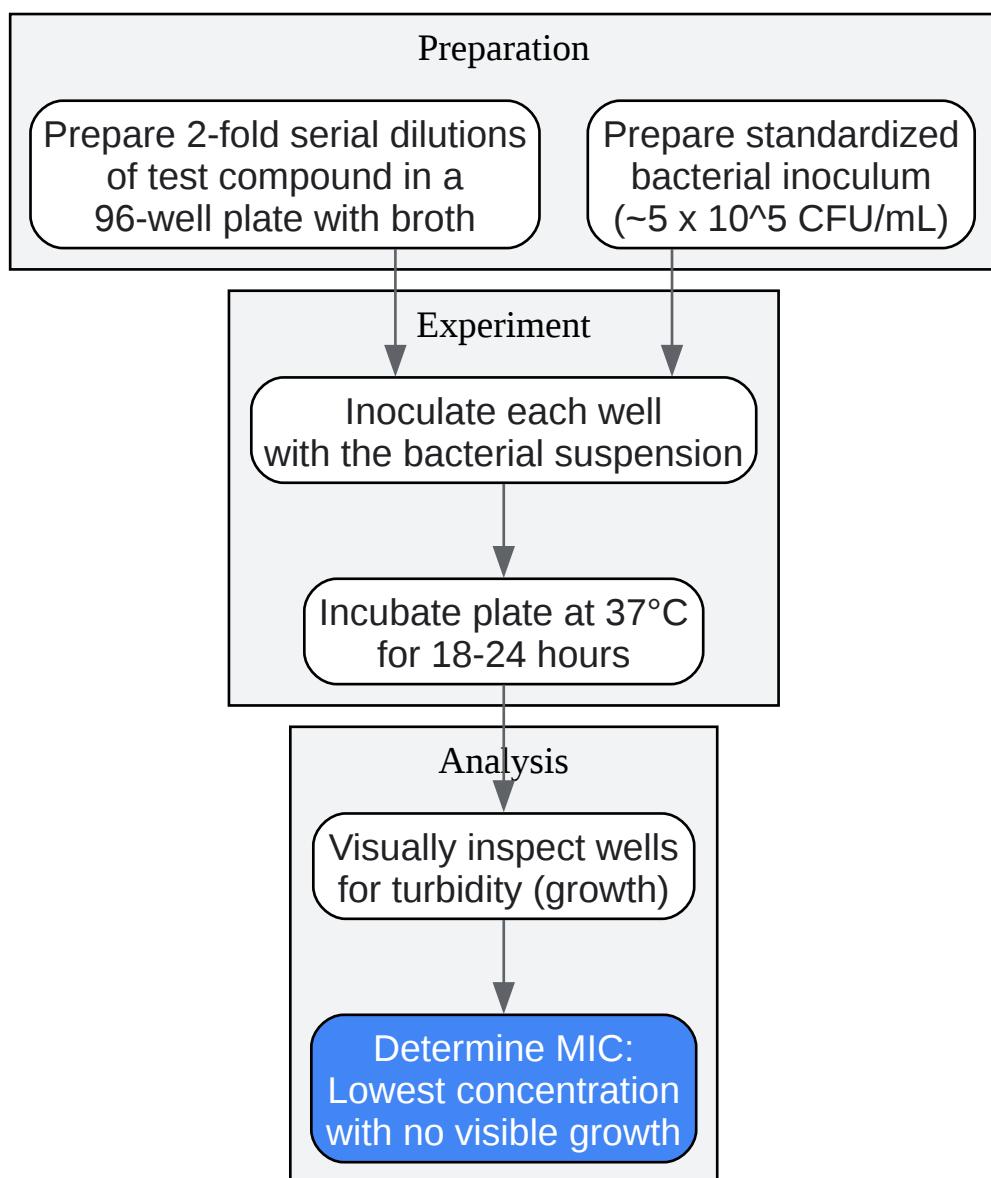
Antimicrobial and Antibiofilm Activity

Bromophenols, particularly those derived from marine sources, have demonstrated significant pharmacological activities, including antimicrobial properties.[\[14\]](#) They represent a promising avenue for combating drug-resistant pathogens like Methicillin-resistant *Staphylococcus aureus* (MRSA).

Mechanism of Action

The antibacterial action of bromophenols appears to be multifaceted. Studies suggest that in addition to direct bactericidal or bacteriostatic effects, these compounds can disrupt key virulence pathways.

- Biofilm Inhibition: A key finding is the ability of bromophenol derivatives to inhibit the formation of biofilms.[\[14\]](#) Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them highly resistant to conventional antibiotics. By preventing biofilm formation, these compounds can render bacteria more susceptible to treatment.
- Quorum Sensing Disruption: The formation of biofilms and other virulence factors are often regulated by a cell-to-cell communication system called quorum sensing. Some brominated compounds are thought to interfere with these signaling pathways, thereby attenuating bacterial virulence.[\[14\]](#)


Antibacterial Activity Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound	Target Organism	MIC (µg/mL)	Reference
3-bromo-2,6-dihydroxyacetopheno ne	<i>S. aureus</i>	12	[PMC, 2024][14]
3-bromo-2,6-dihydroxyacetopheno ne	<i>P. aeruginosa</i>	780	[PMC, 2024][14]
Thiosemicarbazone derivative	<i>E. coli</i>	Good Activity	[CORE, 2017][15]
Thiosemicarbazone derivative	<i>K. pneumoniae</i>	Good Activity	[CORE, 2017][15]

Table 2: Antibacterial activity of selected bromophenol derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

- Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of **1-(3-Bromo-4-hydroxyphenyl)ethanone** in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Prepare a standardized bacterial inoculum (e.g., *S. aureus*) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.

- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
- Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Anti-Inflammatory Properties

Inflammation is a protective response, but chronic inflammation contributes to numerous diseases.^[16] Natural products, including bromophenols isolated from marine algae, are a rich source of anti-inflammatory agents.^[17]

Mechanism of Action

The anti-inflammatory effects of related bromophenols, such as 3-bromo-4,5-dihydroxybenzaldehyde (BDB), are primarily attributed to their ability to modulate key inflammatory signaling pathways.^[17]

- MAPK and NF-κB Pathway Suppression: These compounds can downregulate the expression of inflammatory mediators by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) signaling pathways.^[17]
- Cytokine and Chemokine Reduction: By suppressing these pathways, the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., RANTES, TARC) is significantly reduced.^[17]
- Antioxidant Effects: The anti-inflammatory action is often coupled with strong antioxidant activity. By scavenging ROS, these compounds can reduce the oxidative stress that perpetuates the inflammatory cycle.^{[17][18]}

In Vivo Anti-Inflammatory Data

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity. Derivatives of phenylurea and pyrazole have shown significant activity in this model.^{[19][20]}

Compound Type	Dose	Inhibition of Edema (%)	Reference
1,3-bis(p-hydroxyphenyl)urea	50, 100, 200 mg/kg	Comparable to Diclofenac	[JPR, 2022][20]
N-acetylpyrazole derivative	Not specified	Comparable to Indomethacin	[Hindawi, 2014][19]

Table 3: In vivo anti-inflammatory activity of related compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used model to screen for acute anti-inflammatory activity.[19]

- Animal Grouping: Divide rats (e.g., Wistar) into groups of six.
- Compound Administration: Administer the test compound (suspended in a vehicle like 0.5% CMC) orally or intraperitoneally at various doses. The control group receives only the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Indomethacin).
- Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4 hours).
- Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$ Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The structural features of **1-(3-Bromo-4-hydroxyphenyl)ethanone**—a phenolic hydroxyl group combined with a bromine substituent—position it as a highly promising scaffold for therapeutic development. Based on extensive evidence from structurally similar bromophenol derivatives, this compound is predicted to possess significant anticancer, antimicrobial, and anti-inflammatory activities.

- Anticancer: Potential to induce ROS-mediated apoptosis and cell cycle arrest.
- Antimicrobial: Likely to exhibit activity against gram-positive bacteria, including MRSA, and inhibit biofilm formation.
- Anti-inflammatory: Expected to suppress key pro-inflammatory signaling pathways like NF- κ B and MAPK.

Future research should focus on the direct synthesis and evaluation of **1-(3-Bromo-4-hydroxyphenyl)ethanone** using the protocols outlined in this guide. Subsequent steps should include the creation of a focused library of derivatives to establish clear structure-activity relationships (SAR), followed by *in vivo* efficacy studies and comprehensive toxicological profiling to validate its potential as a lead compound for drug discovery.

References

- The Anticancer Potential of 4-Bromo-2-methoxyphenol Derivatives: A Technical Guide. Benchchem.
- Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PubMed. Published 2017-11-01.
- Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC - PubMed Central.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH.
- Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Semantic Scholar.
- **1-(3-Bromo-4-hydroxyphenyl)ethanone** | C8H7BrO2 | CID 608094. PubChem.
- Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Published 2024-08-28.

- Halogenase engineering and its utility in medicinal chemistry. PMC - NIH. Published 2018-04-30.
- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH.
- HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). ResearchGate. Published 2025-08-04.
- Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. PMC - NIH.
- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC - NIH.
- Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Published 2017-07-28.
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
- **1-(3-Bromo-4-hydroxyphenyl)ethanone** | 1836-06-2. Sigma-Aldrich.
- **1-(3-Bromo-4-hydroxyphenyl)ethanone**. Sigma-Aldrich.
- 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from *Polysiphonia morrowii* Suppresses TNF- α /IFN- γ -Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI.
- Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. Published 2022-04-13.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Published 2022-10-17.
- Anti-Inflammatory Activity of Natural Products. UFJF. Published 2016-10-01.
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH.
- Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of *Polysiphonia morrowii*, In Vivo and In Vitro. OUCI.
- Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(3-Bromo-4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 608094 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Bromo-4-hydroxyphenyl)ethanone | 1836-06-2 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis
[wisdomlib.org]
- 6. Halogenase engineering and its utility in medicinal chemistry - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC
[pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC
[pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. www2.ufjf.br [www2.ufjf.br]
- 17. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF- α /IFN- γ -Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes | MDPI [mdpi.com]
- 18. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of *Polysiphonia morrowii*, *In Vivo*... [ouci.dntb.gov.ua]

- 19. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory activity and toxicity... | F1000Research [f1000research.com]
- To cite this document: BenchChem. ["1-(3-Bromo-4-hydroxyphenyl)ethanone" potential biological activities]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157224#1-3-bromo-4-hydroxyphenyl-ethanone-potential-biological-activities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com